6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine
Description
Properties
IUPAC Name |
6-(2-bromo-4-methylphenoxy)quinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-10-4-6-14(12(17)9-10)20-15-7-5-13-11(16(15)18)3-2-8-19-13/h2-9H,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIPZFOOFUWYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C3=C(C=C2)N=CC=C3)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Bromination of 4-methylphenol: The reaction of 4-methylphenol with bromine in the presence of a suitable solvent, such as acetic acid, yields 2-bromo-4-methylphenol.
Formation of 2-bromo-4-methylphenoxyacetohydrazide: The 2-bromo-4-methylphenol is then reacted with chloroacetyl chloride and hydrazine hydrate to form 2-bromo-4-methylphenoxyacetohydrazide.
Cyclization to form quinoline derivative: The final step involves the cyclization of 2-bromo-4-methylphenoxyacetohydrazide with an appropriate reagent, such as phosphorus oxychloride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The quinoline core can undergo oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives .
Scientific Research Applications
Scientific Research Applications of 6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine
This compound is a synthetic organic compound belonging to the quinoline class of derivatives. It features a bromine atom, a methyl group, and a phenoxy group attached to the quinoline core. The presence of the quinoline ring system in compounds has exhibited various biological and pharmaceutical activities, such as anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities . Moreover, quinolines have been reported for their use as tyrokinase PDGF-RTK inhibitors, inositol 5'-phosphatase (SH2), DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors . this compound’s mechanism of action involves interaction with specific molecular targets and pathways and can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound's unique structure, resulting from the specific combination of functional groups and the quinoline core, imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Potential Reactions
This compound can undergo:
- Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents include sodium hydroxide, potassium carbonate, amines, and thiols.
- Oxidation and Reduction Reactions: The quinoline core can undergo oxidation and reduction under suitable conditions. Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction.
Research Applications
While the search results do not explicitly detail specific applications of this compound, the structural characteristics and reactivity suggest potential uses:
- Pharmaceutical Chemistry: The quinoline core is prevalent in many drugs due to its ability to enhance biological and medicinal properties . The compound could be a building block for synthesizing molecules with desired biological activities .
- Ligand Design: The compound may serve as a ligand in coordination chemistry due to the presence of the imine group .
- Material Science: As a unique organic compound, it may be used in developing novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Mechanistic Insights from Structural Analogues
Studies on fluorinated tyrosine derivatives (e.g., 6-[¹⁸F]fluoro-m-tyrosine) demonstrate that substituent choice profoundly impacts target engagement and clinical utility. For example, fluorine’s electronegativity and small size optimize binding to L-aromatic amino acid decarboxylase (AADC), a principle that may extend to bromine’s role in enhancing affinity in the target compound . Similarly, the methyl group’s steric effects in the phenoxy ring mirror strategies used to improve metabolic stability in neuroimaging agents .
Biological Activity
6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure
The compound features a quinoline core substituted with a bromo and methyl phenoxy group, which may influence its biological interactions and efficacy.
Anticancer Properties
Several studies have indicated that derivatives of quinoline compounds exhibit significant anticancer activity. For instance, research has shown that quinoline-based molecules can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer types remains to be fully elucidated.
Case Study:
A study conducted on similar quinoline derivatives demonstrated potent cytotoxic effects against breast cancer cells, emphasizing the role of structural modifications in enhancing anticancer activity. The study reported IC50 values in the low micromolar range, indicating significant potency .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The presence of halogens like bromine in the structure often enhances the antimicrobial efficacy due to increased lipophilicity and interaction with microbial membranes.
Research Findings:
In a comparative study, it was found that compounds with similar substitutions exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and function .
The biological activity of this compound is hypothesized to involve several pathways:
- Inhibition of Enzymatic Activity: Similar quinoline compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Interaction with DNA: Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.
Data Table: Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of 6-(2-Bromo-4-methylphenoxy)-1,5-dihydroquinolin-5-imine?
Methodological Answer:
To optimize synthesis, focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. For instance, heterocyclic imine formation often requires anhydrous conditions and catalysts like palladium or copper for cross-coupling reactions involving brominated aromatic systems . Employ Design of Experiments (DoE) to systematically vary factors like stoichiometry and reaction time, using HPLC or GC-MS to monitor intermediate purity. Evidence from asymmetric catalysis studies suggests that chiral ligands may enhance stereochemical control in analogous quinoline derivatives .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR (¹H/¹³C/DEPT-135): Resolve aromatic protons (δ 6.5–8.5 ppm) and confirm the imine group (δ ~8.2 ppm). Compare with brominated phenol derivatives .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine.
- XRD: Resolve crystal structure ambiguities, particularly for the dihydroquinolin-5-imine moiety.
- HPLC-PDA: Assess purity using reverse-phase columns (C18) with UV detection at 254 nm.
Advanced: How should researchers address contradictions in spectral data or reactivity profiles?
Methodological Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. For example:
- Tautomeric Equilibria: Use variable-temperature NMR to detect imine-enamine interconversion .
- Cross-Validation: Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental IR/Raman spectra to confirm functional groups .
- Reactivity Discrepancies: Conduct kinetic studies under controlled conditions (e.g., inert atmosphere) to isolate competing pathways, referencing theoretical frameworks like frontier molecular orbital (FMO) theory .
Advanced: What methodologies are suitable for studying the environmental fate of this compound?
Methodological Answer:
Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):
- Degradation Pathways: Use LC-QTOF-MS to identify photolysis/hydrolysis byproducts in simulated sunlight (Xe lamp) and aqueous buffers (pH 3–9) .
- Bioaccumulation: Employ OECD 305 guidelines with aquatic models (e.g., Daphnia magna) to measure bioconcentration factors (BCFs).
- Adsorption Studies: Conduct batch experiments with soil organic matter (SOM) to determine Koc values via Freundlich isotherms .
Advanced: How can mechanistic studies elucidate the bromine substituent’s role in reactivity?
Methodological Answer:
- Competitive Inhibition: Synthesize analogs (e.g., chloro or methyl derivatives) and compare reaction rates in SNAr or Suzuki-Miyaura couplings .
- Kinetic Isotope Effects (KIEs): Use deuterated substrates to probe rate-determining steps in bromine-mediated reactions.
- Computational Modeling: Perform MD simulations (e.g., AMBER) to analyze steric/electronic effects of the bromine atom on transition states .
Basic: What strategies ensure reproducibility in biological activity assays?
Methodological Answer:
- Dose-Response Curves: Use Hill slope analysis (GraphPad Prism) with ≥3 biological replicates.
- Negative Controls: Include vehicle (DMSO) and reference inhibitors (e.g., staurosporine for kinase assays).
- Stability Testing: Pre-incubate the compound in assay buffers (e.g., PBS, pH 7.4) and quantify degradation via UPLC-MS .
Advanced: How to design a study linking this compound’s structure to its theoretical pharmacological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with protein databases (PDB IDs) to predict binding affinities for quinoline-binding enzymes (e.g., cytochrome P450).
- QSAR Models: Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors .
- In Vitro/In Vivo Correlation: Validate predictions with CRISPR-edited cell lines (e.g., HEK293T) and murine pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
